molecular formula C7H7N3O4 B13002571 4-Methoxy-5-nitronicotinamide

4-Methoxy-5-nitronicotinamide

Cat. No.: B13002571
M. Wt: 197.15 g/mol
InChI Key: AUGINKCMYBGWIZ-UHFFFAOYSA-N
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Description

4-Methoxy-5-nitronicotinamide is an organic compound with the molecular formula C7H7N3O4 It is a derivative of nicotinamide, featuring a methoxy group at the 4-position and a nitro group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-nitronicotinamide typically involves the nitration of 4-methoxynicotinamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 5-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-nitronicotinamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 4-Methoxy-5-aminonicotinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

4-Methoxy-5-nitronicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in modulating biological pathways and its potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-nitronicotinamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biological processes, including enzyme inhibition and signal transduction pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes involved in redox reactions and DNA synthesis.

Comparison with Similar Compounds

    4-Methoxynicotinamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitronicotinamide: Lacks the methoxy group, which affects its solubility and reactivity.

    4-Methoxy-3-nitropyridine: Similar structure but with different substitution pattern, leading to different chemical and biological properties.

Uniqueness: 4-Methoxy-5-nitronicotinamide is unique due to the presence of both the methoxy and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

4-methoxy-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C7H7N3O4/c1-14-6-4(7(8)11)2-9-3-5(6)10(12)13/h2-3H,1H3,(H2,8,11)

InChI Key

AUGINKCMYBGWIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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